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FixJ protein

Cat. No.: B1178529
CAS No.: 136253-38-8
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Description

Context of Bacterial Signal Transduction

Two-component regulatory systems (TCSs) are the most prevalent signal transduction pathways in prokaryotes, enabling them to sense and adapt to a wide array of environmental changes. rice.eduwikipedia.orgmdpi.com A typical TCS is composed of two key proteins: a sensor histidine kinase and a response regulator. wikipedia.orgmdpi.comnumberanalytics.com The sensor kinase, often a transmembrane protein, detects specific environmental stimuli. rice.eduwikipedia.org In response, it undergoes autophosphorylation on a conserved histidine residue. mdpi.comuni-goettingen.de This phosphoryl group is then transferred to a conserved aspartate residue on the cognate response regulator, which in turn mediates a specific cellular response, frequently by acting as a transcription factor to regulate gene expression. numberanalytics.comuni-goettingen.defrontiersin.org These systems are crucial for various bacterial processes, including nutrient uptake, osmoregulation, virulence, and antibiotic resistance. rice.edumdpi.com

The fundamental mechanism of signal transduction in TCSs involves a phosphotransfer cascade. asm.org The process begins with the sensor kinase detecting an external signal, which triggers a conformational change that activates its kinase activity. rice.edu Using ATP as a phosphate (B84403) donor, the sensor kinase autophosphorylates a specific histidine residue. mdpi.compnas.org The phosphoryl group is subsequently transferred to a conserved aspartate residue within the receiver (REC) domain of the corresponding response regulator. mdpi.comfrontiersin.org This phosphorylation event activates the response regulator, often inducing a conformational change that unmasks its output domain. researchgate.net In many cases, the activated output domain is a DNA-binding domain that can then interact with specific promoter regions to either activate or repress the transcription of target genes. rice.edu The system is reset by the dephosphorylation of the response regulator, which can be catalyzed by the sensor kinase itself or by a separate phosphatase. rice.edu

Classification and Significance of the FixJ Protein

FixJ is classified as a response regulator protein within the two-component regulatory system framework. liverpool.ac.ukresearchgate.net Like other response regulators, FixJ is a modular protein composed of distinct domains. cabidigitallibrary.orgnih.gov It possesses an N-terminal receiver (REC) domain, which is the site of phosphorylation, and a C-terminal effector domain that functions as a DNA-binding domain. researchgate.netliverpool.ac.uk The REC domain of FixJ contains a conserved aspartate residue (Asp54 in Sinorhizobium meliloti and Asp55 in Bradyrhizobium japonicum) that accepts a phosphoryl group from its partner sensor kinase. asm.orgliverpool.ac.uk This phosphorylation event is critical for activating FixJ's function as a transcriptional activator. researchgate.netcabidigitallibrary.org The C-terminal domain of FixJ contains a helix-turn-helix motif, a common structure for DNA-binding proteins, which allows it to recognize and bind to specific DNA sequences in the promoter regions of its target genes. rice.eduliverpool.ac.uk FixJ belongs to the NarL/FixJ subfamily of response regulators. rice.eduebi.ac.uk

FixJ functions in concert with its cognate sensor histidine kinase, FixL, forming the FixLJ two-component system. asm.orgnih.gov The FixLJ system is renowned for its role in sensing and responding to changes in oxygen concentration, particularly in nitrogen-fixing bacteria. pnas.orgasm.orgnih.gov FixL is a heme-based sensor kinase that directly detects the presence of molecular oxygen. pnas.orgfrontiersin.org In low-oxygen (microaerobic) conditions, which are necessary for the function of the oxygen-sensitive nitrogenase enzyme, FixL is active. asm.orgnih.gov In its active state, FixL autophosphorylates and subsequently transfers the phosphoryl group to FixJ. asm.orgnih.gov Conversely, when oxygen binds to the heme group of FixL, its kinase activity is inhibited, preventing the phosphorylation of FixJ. pnas.org This elegant mechanism ensures that the genes required for nitrogen fixation are expressed only under the appropriate low-oxygen conditions. nih.gov The interaction between FixL and FixJ can be complex, with evidence suggesting the formation of a FixL₂/FixJ₂ quaternary complex before phosphorylation and subsequent release of the phosphorylated FixJ to act on its target promoters. pnas.org

Phosphorylated FixJ acts as a transcriptional activator, initiating a regulatory cascade that controls the expression of genes essential for nitrogen fixation and adaptation to microaerobic life. asm.org A primary and conserved target of FixJ is the fixK gene. frontiersin.org FixK is itself a transcriptional regulator belonging to the CRP/FNR family. asm.orgapsnet.org Once activated by FixJ, FixK goes on to regulate the expression of other genes, including those involved in respiration under low-oxygen conditions, such as the fixNOQP operon. asm.orgapsnet.org

In many rhizobial species, FixJ also directly or indirectly controls the expression of another key transcriptional activator, NifA. asm.orgnih.gov NifA is the master regulator of the nif genes, which encode the structural components of the nitrogenase enzyme complex. frontiersin.org The specific architecture of this cascade can vary between bacterial species. For instance, in Sinorhizobium meliloti, FixJ directly activates both nifA and fixK. asm.orgnih.gov In contrast, in Bradyrhizobium japonicum, the cascade is more hierarchical; FixJ activates fixK₂, which in turn activates fixK₁ and other regulatory genes, and the regulation of nifA is largely independent of FixJ. asm.orgnih.gov This positions FixJ at the apex of a complex signaling network that fine-tunes the expression of a large set of genes in response to oxygen availability, ensuring the energetically expensive process of nitrogen fixation is tightly controlled. asm.orgfrontiersin.org

Biological Significance of FixJ-Mediated Regulation in Bacterial Physiology

The regulatory activities of the this compound are of profound biological importance, enabling bacteria to thrive in fluctuating environments and to carry out vital metabolic processes.

Role in Adaptation to Environmental Stimuli (e.g., Microaerobiosis)

The primary and most extensively studied function of the this compound is its role in mediating the cellular response to microaerobiosis. asm.orgnih.gov In low-oxygen conditions, the sensor kinase FixL autophosphorylates and subsequently transfers the phosphoryl group to a conserved aspartate residue (Asp55 in B. japonicum) within the REC domain of FixJ. liverpool.ac.ukresearchgate.net This phosphorylation event induces a conformational change in FixJ, which enhances its ability to bind to DNA. nih.govresearchgate.net

Phosphorylated FixJ then acts as a transcriptional activator, binding to specific promoter sequences, often referred to as "anaeroboxes," upstream of its target genes. researchgate.net This binding initiates the transcription of a cascade of genes necessary for adaptation to low-oxygen life. asm.org In S. meliloti, for instance, FixJ directly activates the transcription of nifA and fixK, which are themselves transcriptional regulators that go on to control a large regulon of genes involved in nitrogen fixation and respiration under microaerobic conditions. asm.orguniprot.org Studies have identified a significant number of genes that are activated by FixJ in microaerobic conditions, highlighting its role as a major regulator of the oxygen limitation response. asm.orgnih.gov

The FixLJ system is not exclusive to nitrogen-fixing bacteria. In non-nitrogen-fixing bacteria like Caulobacter crescentus, the FixLJ system is also involved in the adaptation to microaerobiosis, where it primarily regulates the expression of high-affinity terminal oxidases and metabolic pathways such as heme biosynthesis. nih.govnih.gov

Contribution to Fundamental Biological Processes

Beyond its immediate role in adapting to low oxygen, the regulatory cascade initiated by FixJ contributes to several fundamental biological processes.

Nitrogen Fixation: The most prominent of these is biological nitrogen fixation, the process of converting atmospheric nitrogen (N2) into ammonia (B1221849) (NH3), a form usable by plants. frontiersin.org In symbiotic rhizobia, the FixJ-mediated activation of the nif and fix gene clusters is absolutely essential for the synthesis and function of the nitrogenase enzyme complex, which carries out this conversion. liverpool.ac.ukasm.org This process is of immense ecological and agricultural importance, as it provides a natural source of nitrogen for legumes, reducing the need for synthetic fertilizers. liverpool.ac.uk

Denitrification: Interestingly, in some bacteria, the FixJ regulon also includes genes involved in denitrification, the process of reducing nitrate (B79036) and nitrite (B80452) to gaseous nitrogen. asm.org This means that FixJ can control two opposing aspects of nitrogen metabolism. asm.org

Metabolism and Transport: Transcriptomic studies have revealed that the FixJ regulon extends to genes involved in other metabolic pathways, such as amino acid and polyamine metabolism and transport. nih.govnih.gov For example, in S. meliloti, FixJ has been shown to regulate genes involved in proline metabolism. asm.org

Properties

CAS No.

136253-38-8

Molecular Formula

C8H9N2O4PS2

Synonyms

FixJ protein

Origin of Product

United States

Molecular Architecture and Structural Biology of Fixj Protein

Domain Organization and Functional Modules

FixJ is characterized as a two-domain protein, a common architecture for response regulators in the NarL-like superfamily. liverpool.ac.uk These two primary functional modules are an N-terminal receiver (REC) domain and a C-terminal effector domain, which are physically connected by a flexible helical linker. liverpool.ac.uk This modular design allows for intramolecular signaling, where a change in the N-terminal domain directly influences the activity of the C-terminal domain. nih.govdesy.de

Domain Designation Structural Class Primary Function
N-terminal DomainFixJNα/β type REC domainSignal reception, Phosphorylation, Regulatory control
C-terminal DomainFixJCAll-α type effector domainDNA binding, Transcriptional activation
Connecting RegionLinkerHelicalConnects FixJN and FixJC

The N-terminal domain of FixJ, designated FixJN, functions as the regulatory input module. nih.govresearchgate.net It belongs to the family of conserved receiver (REC) domains found in most two-component system response regulators. liverpool.ac.ukdesy.de Structurally, it adopts a characteristic α/β-type fold. liverpool.ac.uk The primary role of FixJN is to receive a phosphoryl group from its cognate histidine kinase sensor, FixL. liverpool.ac.ukasm.org In its unphosphorylated state, the FixJN domain actively inhibits the function of the C-terminal domain. researchgate.netnih.govdesy.de

Central to the function of FixJN is a conserved aspartate residue that serves as the site of phosphorylation. desy.deresearchgate.net In Sinorhizobium meliloti, this residue is Aspartate-54 (Asp-54), while in Bradyrhizobium japonicum it is Aspartate-55. liverpool.ac.ukresearchgate.net The transfer of a phosphate (B84403) group from the autophosphorylated FixL kinase to this aspartate residue is a magnesium-dependent process and the critical activation switch for the entire FixJ protein. rcsb.orguniprot.org

The phosphorylation of Asp-54 is not merely an on/off switch but the trigger for a cascade of conformational changes that are essential for activating the protein. researchgate.netnih.gov The environment of the active site, which includes other conserved residues, is crucial for stabilizing the otherwise unstable aspartyl phosphoanhydride and transducing the signal. researchgate.netasm.org While Asp-54 is the primary and key site for signal transduction, some studies have suggested that under certain mutant conditions (e.g., FixJD54N), phosphorylation may occur at an alternative residue, highlighting the central role of Asp-54 in the canonical signaling pathway. nih.govnih.gov Research has also pointed to His-84 as another potential, albeit novel, phosphorylation site. researchgate.netresearchgate.net

Table 2: Key Residues in the FixJN Active Site of S. meliloti

Residue Role Reference
Asp-10, Asp-11 Metal ion binding, Catalysis researchgate.net
Asp-54 Primary site of phosphorylation researchgate.netresearchgate.netnih.gov
Thr-82 Stabilizing phosphoryl group, Conformational change researchgate.net
His-84 Conformational change upon phosphorylation, Potential alternate phosphorylation site researchgate.net

The FixJN domain integrates the environmental signal (sensed by FixL) by undergoing a distinct conformational change upon phosphorylation. researchgate.netnih.gov In the unphosphorylated state, FixJN effectively represses the DNA-binding activity of the FixJC domain. nih.govdesy.de This inhibitory interaction is relieved upon phosphorylation of Asp-54. nih.gov

The binding of the phosphate group induces significant structural rearrangements within FixJN. researchgate.netnih.gov Crystallographic studies have revealed that these changes are particularly pronounced in the β4-α4 loop and the α4-β5 surface of the domain. researchgate.netnih.gov These movements act as a molecular switch, altering the domain's surface to promote dimerization of the full-length this compound. rcsb.orgresearchgate.net This phosphorylation-induced dimerization is the transcriptionally active state of the regulator. nih.gov The flexibility of peptide segments around the active site is therefore critical for defining the functional status of the protein. rcsb.org

The C-terminal domain, FixJC, is the effector module responsible for executing the protein's function as a transcriptional activator. liverpool.ac.uknih.gov This domain is structurally classified as an all-α type domain and contains the DNA-binding motif. liverpool.ac.uk In isolation, the FixJC domain is constitutively active, meaning it can activate gene transcription in vitro without requiring phosphorylation, which underscores the inhibitory role of the unphosphorylated FixJN domain in the full-length protein. nih.govresearchgate.net

The capacity of FixJC to bind DNA resides in a specific structural motif known as a helix-turn-helix (HTH). liverpool.ac.ukuniprot.org This HTH motif is of the LuxR-type, which is common in many bacterial transcription factors. ebi.ac.uk The HTH domain is composed of a four-helix bundle, with the second and third helices forming the canonical HTH structure that interacts directly with the major groove of the DNA. ebi.ac.ukoup.com The solution structure of FixJC from S. meliloti confirmed the presence of five alpha-helices that fold into a typical HTH core, showing high structural similarity to the DNA-binding domain of the response regulator NarL. nih.gov

Upon activation of the full-length protein via phosphorylation, the now-accessible FixJC domain binds to specific DNA sequences located in the promoter regions of its target genes. nih.govresearcher.life Key targets of FixJ-mediated activation are the genes nifA and fixK, which are themselves regulators controlling the expression of a cascade of other genes required for nitrogen fixation. researchgate.netasm.orguniprot.org

Binding of the phosphorylated FixJ dimer to the fixK promoter has been mapped to a compound regulatory region consisting of two overlapping binding sites: a higher-affinity site and an adjacent lower-affinity site that overlaps the -35 region of the promoter. researchgate.netnih.gov The isolated FixJC domain is sufficient to bind to these promoter regions and activate transcription in vitro, where it appears to work synergistically with RNA polymerase to initiate gene expression. nih.govresearchgate.net This direct interaction with the transcriptional machinery is the final step in the FixL-FixJ signaling pathway, translating the initial environmental signal into a specific genetic response.

C-terminal Effector/Transcriptional Activator Domain (FixJC)

Conformational Dynamics and Allosteric Regulation

The this compound is composed of two primary domains: an N-terminal receiver domain (FixJN) and a C-terminal DNA-binding effector domain (FixJC). nih.govnih.gov The dynamic interplay between these two domains, governed by the phosphorylation state of FixJN, is central to its function as a transcriptional activator. nih.govnih.gov

Structural Transitions within the Receiver Domain

The FixJN domain undergoes significant structural transitions that are fundamental to its regulatory role. These changes dictate the protein's ability to be catalytically active and to transmit the activation signal to the FixJC domain.

Unphosphorylated States and Catalytic Impairment/Activation

In its unphosphorylated state, the FixJN domain exists in multiple conformations. core.ac.ukrcsb.org X-ray crystallography studies have revealed at least three distinct structural states for unphosphorylated FixJN. core.ac.ukrcsb.org One of these conformations represents a "self-inhibited" state where the protein's fold actively impairs the binding of the essential Mg²⁺ ion in the active site. core.ac.ukrcsb.org This state is catalytically impaired, preventing the transfer of the phosphoryl group. Another conformation exhibits the canonical geometry required for catalysis, where the active site is properly formed. core.ac.ukrcsb.org The existence of these different states highlights the inherent conformational plasticity of the unphosphorylated receiver domain, which keeps the protein in a predominantly inactive state in the absence of an oxygen-limitation signal from FixL.

Role of Flexible Segments (e.g., β3-α3 loop region)

The transition between the self-inhibited and the catalytically competent conformations of FixJN is not a minor adjustment but requires a large conformational change in specific flexible segments of the protein. core.ac.ukrcsb.org The β3-α3 loop region, which helps shape the active site, is particularly important. core.ac.ukrcsb.org The movement of this loop acts as a molecular switch, governing the functional status of the receiver domain. core.ac.ukrcsb.org In many response regulators, the β3-α3 loop is located near the conserved aspartate residue that becomes phosphorylated and plays a role in the stability of the acyl phosphate once formed. nih.gov The flexibility of this and other loops, such as the β1-α1 and β4-α4 loops, allows the receiver domain to adopt different conformations that either prevent or allow the necessary interactions for phosphotransfer and subsequent activation. nih.govasm.org

Inter-domain Communication and Intramolecular Signal Transduction

The communication between the FixJN and FixJC domains is a classic example of intramolecular signal transduction, where a signal received by one part of the protein (phosphorylation) is transmitted to another part to modulate its activity.

Negative Regulation of FixJC Activity by FixJN

In the full-length, dephosphorylated this compound, the N-terminal receiver domain (FixJN) exerts an inhibitory effect on the C-terminal DNA-binding domain (FixJC). nih.govnih.govoup.com In vitro transcription assays have demonstrated that the isolated FixJC domain is fully active and can synergistically activate transcription from target promoters like the nifA promoter. nih.govnih.gov In fact, the isolated FixJC domain is significantly more active than the complete, unphosphorylated this compound. nih.govnih.gov This indicates that in the absence of phosphorylation, FixJN physically or sterically hinders the FixJC domain, preventing it from effectively binding to DNA and activating transcription. nih.govnih.govnih.gov This negative regulation is a common mechanism among response regulators, ensuring that the output domain remains inactive until the appropriate signal is received. nih.govnih.govoup.com

Relief of Inhibition upon Phosphorylation

The inhibition of the FixJC domain is relieved upon the phosphorylation of a conserved aspartate residue within the FixJN domain. nih.govnih.gov This phosphorylation event is the primary trigger for the activation of FixJ. nih.gov The addition of the negatively charged phosphate group induces a cascade of conformational changes within the FixJN domain. nih.govresearchgate.net Specifically, major structural rearrangements occur in the β4-α4 loop and the α4-β5 signaling surface. nih.govresearchgate.net These changes are thought to disrupt the inhibitory interface between the FixJN and FixJC domains. nih.govnih.gov This conformational shift not only relieves the negative regulation but also exposes the DNA-binding surface of FixJC and promotes the dimerization of the full-length this compound, a step that is critical for its high-affinity binding to target promoters like the fixK promoter. nih.govnih.govresearchgate.net This phosphorylation-induced switch from an inactive to an active state exemplifies the allosteric regulation that governs the activity of two-component system response regulators. nih.govresearchgate.net

Data Tables

Table 1: Conformational States of the Unphosphorylated FixJ N-Terminal Domain (FixJN)

Conformational StateKey Structural FeaturesCatalytic Activity StatusReference
Self-InhibitedProtein fold impairs metal binding in the active site.Impaired/Inhibited core.ac.ukrcsb.org
CanonicalCanonical geometry of the active site is attained, allowing for metal binding.Competent/Active core.ac.ukrcsb.org
Non-Catalytic (Alternate)Unwinding of the N-terminus of helix α1.Non-catalytic core.ac.ukrcsb.org

Protein-Ligand and Protein-Protein Interactions Modulating FixJ Function

The regulatory activity of the this compound is intricately controlled by a series of molecular interactions, including conformational changes driven by dimerization, the essential binding of metal cofactors, and direct engagement with the transcriptional machinery. These interactions ensure that FixJ only activates gene expression in response to appropriate environmental signals, primarily low oxygen levels, as relayed by its cognate sensor kinase, FixL.

Dimerization Mechanisms

The oligomeric state of FixJ is fundamentally linked to its functional status as a transcriptional regulator. The process of dimerization is a critical switch, toggled by phosphorylation, that gates its activity. In its non-phosphorylated state, FixJ preferentially exists in a complex with its sensor kinase, FixL. researchgate.net Structural data indicate that this complex is a heterotetramer, where a homodimer of FixL binds to two molecules of FixJ, positioning them for phosphotransfer. liverpool.ac.uk

The key event triggering a change in this state is the phosphorylation of a highly conserved aspartate residue within the N-terminal receiver (REC) domain of FixJ, specifically Asp55 in Bradyrhizobium japonicum. liverpool.ac.uk This phosphotransfer from FixL is induced by low-oxygen conditions. The addition of the phosphoryl group to FixJ serves two main purposes: it stabilizes the formation of a FixJ homodimer and concurrently promotes the dissociation of this activated dimer from the FixL kinase. researchgate.net This free, phosphorylated FixJ dimer is the transcriptionally active form of the protein. researchgate.net The dimerization and activation of proteins are recognized as key mechanisms for orchestrating their functions and activities. mdpi.comfrontiersin.org

Oligomeric States and Functional Implications of FixJ

Oligomeric StatePhosphorylation StatusKey InteractorFunctional Role
Heterotetramer (FixL₂-FixJ₂)UnphosphorylatedFixLInactive, poised for signal reception and phosphotransfer. researchgate.netliverpool.ac.uk
Homodimer (FixJ₂)PhosphorylatedDNA/RNA PolymeraseActive, binds to target gene promoters to activate transcription. researchgate.netnih.gov

Metal Ion Dependence (e.g., Mg²⁺ binding)

The function of FixJ is critically dependent on the presence of divalent metal ions, with magnesium (Mg²⁺) being the preferred cation. nih.gov This dependence is centered on the phosphorelay reaction within the N-terminal REC domain. The transfer of the phosphoryl group from the phosphohistidine (B1677714) on FixL to the aspartate residue on FixJ is a Mg²⁺-dependent mechanism. core.ac.uk

Structural studies of the FixJ N-terminal domain (FixJN) have revealed that the protein can exist in multiple conformations that regulate its ability to bind metal ions and participate in catalysis. core.ac.uk In one conformation, the protein adopts a "self-inhibited" state where the geometry of the active site is distorted, impairing the binding of a metal ion. core.ac.uk A separate, catalytically competent conformation correctly orients the active site residues, allowing for the coordination of Mg²⁺. core.ac.uk The binding of the metal ion induces only minimal further conformational changes but is essential for stabilizing this active state and facilitating the subsequent phosphotransfer. core.ac.uk The active site features conserved acidic residues, such as aspartate, that are directly involved in coordinating the metal ion. nih.gov

Research Findings on Metal Ion Interaction with FixJ REC Domain

FindingMethodologySignificanceReference
Mg²⁺ is the preferred metal ion for the phosphorelay reaction.Biochemical AssaysEstablishes the specific cationic requirement for FixJ activation. nih.gov
The FixJ REC domain can adopt a self-inhibited conformation that prevents metal binding.X-ray CrystallographyReveals an intrinsic mechanism for preventing spurious activation. core.ac.uk
A catalytically competent conformation allows metal binding, which stabilizes the active site.X-ray CrystallographyDemonstrates the role of Mg²⁺ in locking the REC domain in an active state for phosphotransfer. core.ac.uk
Conserved aspartate residues in the active site coordinate the metal ion.Structural Analysis (PDB: 1DCK)Identifies the specific amino acid residues responsible for metal ion binding. nih.gov

Interaction with Downstream Regulatory Proteins (e.g., RNA Polymerase)

Once activated through phosphorylation and dimerization, the FixJ homodimer functions as a transcriptional activator. Its primary downstream targets are the components of the cellular transcription machinery, specifically the RNA polymerase (RNAP) holoenzyme. nih.gov The activated FixJ dimer binds to specific DNA sequences, known as FixJ boxes, located in the promoter regions of its target genes, which include key regulators of nitrogen fixation like nifA and fixK. nih.gov

The physical interaction between FixJ and the transcriptional apparatus is mediated by its C-terminal effector domain. liverpool.ac.uknih.gov This domain contains a characteristic helix-turn-helix (HTH) DNA-binding motif, which facilitates recognition of and binding to the target promoters. liverpool.ac.uknih.gov Crucially, this C-terminal domain of FixJ also possesses the transcription activation function and exhibits significant sequence homology to the C-terminal region of sigma factors, the component of the RNAP holoenzyme responsible for promoter recognition. nih.gov Specifically, the homology is with the region of sigma factors that interacts with the -35 element of bacterial promoters. nih.gov This suggests a mechanism whereby FixJ, upon binding to its site on the DNA, recruits the RNAP holoenzyme to the promoter and facilitates the initiation of transcription, a mode of action common to many bacterial transcriptional activators. nih.govpnas.org In vitro experiments have confirmed that the activation of transcription by FixJ is dependent on the sigma 70 holoenzyme form of RNA polymerase. nih.gov

Functional Domains of FixJ in Downstream Interactions

DomainKey Structural FeatureFunctionInteracting Partner(s)
N-terminal Receiver (REC) DomainPhospho-acceptor site (Asp55); Mg²⁺ binding pocketReceives signal from FixL; controls dimerization. liverpool.ac.uknih.govFixL, Mg²⁺
C-terminal Effector DomainHelix-Turn-Helix (HTH) motifBinds to specific DNA promoter sequences. liverpool.ac.uknih.govDNA (FixJ boxes)
C-terminal Effector DomainRegion homologous to sigma factorsActivates transcription, likely by recruiting RNAP. nih.govRNA Polymerase Holoenzyme

Mechanism of Signal Transduction and Transcriptional Regulation by Fixj Protein

Oxygen Sensing and Phosphotransfer from FixL to FixJ

The initial step in the FixJ activation pathway involves the sensing of oxygen by the sensor histidine kinase, FixL, and the subsequent transfer of a phosphoryl group to FixJ. liverpool.ac.uknih.govnih.govnih.gov

Role of FixL as a Sensor Histidine Kinase

FixL acts as the primary oxygen sensor in the FixLJ system. liverpool.ac.ukpnas.org It is a histidine kinase that contains a heme-containing PAS (Per-Arnt-Sim) domain, which directly binds molecular oxygen. liverpool.ac.ukpnas.org The binding and dissociation of oxygen from the heme group in FixL triggers conformational changes that modulate its kinase activity. liverpool.ac.ukpnas.org Under low oxygen conditions (microaerobiosis), the deoxy (oxygen-unbound) form of FixL is active and capable of autophosphorylation. liverpool.ac.ukpnas.org Conversely, the oxy (oxygen-bound) form of FixL under aerobic conditions is inhibited in its kinase activity. liverpool.ac.ukpnas.org FixL undergoes autophosphorylation at a conserved histidine residue using ATP. nih.govnih.gov

Phosphorylation Cascade and Phosphate (B84403) Transfer to FixJ

Following autophosphorylation, FixL transfers the phosphoryl group from its histidine residue to a specific aspartate residue in the N-terminal receiver domain (FixJN) of FixJ. liverpool.ac.uknih.govnih.govresearchgate.net This phosphotransfer is a key event that activates FixJ. liverpool.ac.ukresearchgate.net Studies have shown that the phosphorylation of FixLJ, the complex of FixL with FixJ, is significantly faster than the phosphorylation of FixL alone, suggesting a closely coupled processive reaction where complex formation precedes phosphorylation. nih.gov The resulting phosphorylated FixJ (phospho-FixJ) is typically short-lived due to a phosphatase activity, which in S. meliloti is thought to reside in FixL. nih.gov

DNA Binding and Transcriptional Activation by Phosphorylated FixJ

Phosphorylation of FixJ at the aspartate residue in the receiver domain induces a conformational change that relieves the inhibitory effect of the N-terminal domain on the C-terminal transcriptional activator domain. oup.comnih.govnih.govresearchgate.net This activation allows phospho-FixJ to bind to specific DNA sequences in the promoter regions of target genes, leading to their transcriptional activation. liverpool.ac.ukoup.comresearchgate.net

Identification of FixJ Recognition Sequences and Binding Sites (e.g., fixK and nifA promoters)

Phosphorylated FixJ directly binds to specific recognition sequences within the promoters of genes it regulates, most notably the fixK and nifA genes in Sinorhizobium meliloti. liverpool.ac.ukoup.comresearchgate.netnih.govnih.gov These genes encode key transcription factors that further regulate the expression of nitrogen fixation genes. liverpool.ac.ukresearchgate.netnih.gov A 16 bp FixJ recognition sequence has been identified in the high-affinity binding site of the fixK promoter. nih.gov Genomic studies in S. meliloti have identified multiple FixJ binding sites, including those in the fixK1 and fixK2 promoters, demonstrating that FixJ regulates a wider set of genes than initially thought. nih.govpsu.edu These binding sites are often found to be preferentially associated with specific replicons in the bacterial genome. nih.govpsu.edu

Promoter-Specific Activation Mechanisms

The mechanism by which FixJ activates transcription can vary depending on the target promoter. While the C-terminal domain (FixJC) is the transcriptional activator domain and is sufficient for activating promoters like nifA and fixK, the N-terminal receiver domain (FixJN) can have promoter-specific effects. nih.govoup.comresearchgate.net For instance, at the nifA promoter, FixJN is known to negatively regulate the activity of FixJC, and this inhibition is relieved upon phosphorylation. nih.govoup.comnih.govnih.gov In contrast, at the fixK promoter, the FixJN domain can positively contribute to transcriptional activation, potentially by assisting in the recruitment of RNA polymerase. nih.govresearchgate.net This highlights the functional plasticity of the FixJ receiver domain. nih.gov The C-terminal DNA binding domain of FixJ (FixJC) contains a helix-turn-helix motif, characteristic of DNA-binding proteins, and shows structural similarity to the C-terminal domain of NarL, another response regulator. nih.govoup.comnih.gov

Downstream Regulatory Cascades Activated by FixJ

Upon phosphorylation by the sensor kinase FixL under microaerobic conditions, FixJ activates the transcription of key genes that act as intermediate regulators. This activation initiates a cascade effect, leading to the expression of a broader set of genes required for symbiotic and free-living microaerobic life.

Activation of Intermediate Regulators (e.g., NifA, FixK)

A primary function of phosphorylated FixJ is the direct activation of the transcription of the nifA and fixK genes. nih.govwikipedia.orgvolkamerlab.orgnih.gov These genes encode the intermediate regulatory proteins NifA and FixK, respectively. NifA is a transcriptional activator that, in conjunction with the alternative sigma factor RpoN, is essential for the expression of nif and some fix genes involved directly in nitrogenase biosynthesis and activity. nih.govnih.govcjnmcpu.com FixK, a member of the Crp/Fnr family of transcription factors, activates the expression of genes related to microaerobic respiration, such as the fixNOQP genes encoding components of a high-affinity terminal oxidase. nih.govr-project.orguiowa.edu In Sinorhizobium meliloti, FixJ directly controls both nifA and fixK. uiowa.edu In contrast, in Bradyrhizobium japonicum, FixJ primarily activates fixK2, which then activates other regulatory genes, including fixK1, rpoN1, and nnrR, extending the regulatory cascade. uiowa.edu

Complex Regulatory Networks involving FixJ and other Transcription Factors

FixJ operates within intricate regulatory networks that integrate oxygen sensing with the control of diverse cellular functions. The FixLJ-FixK cascade is a central component of this network, responding to decreased oxygen tension and orchestrating the expression of genes for microaerobic adaptation. r-project.orguiowa.eduresearchgate.net The regulon of FixJ includes both direct and indirect targets. nih.gov While nifA and fixK are direct targets in S. meliloti, FixJ's influence extends to other genes, some identified through systematic approaches like genomic Selex. nih.gov The specific connectivity and targets of FixLJ, FixK, and NifA exhibit variations across different rhizobia species, highlighting the complexity and evolutionary divergence of these regulatory networks. nih.gov Studies have shown that in S. meliloti, FixK, activated by FixJ, controls a significantly larger number of genes involved in both free-living and symbiotic life compared to NifA, which primarily regulates symbiosis-specific genes. nih.gov In B. japonicum, the FixLJ-FixK2 cascade functions in coordination with other regulatory systems, such as the RegSR-NifA cascade, to fine-tune gene expression in response to varying oxygen levels. uiowa.edu

Transcriptional Repression Mechanisms

While primarily known as a transcriptional activator, FixJ is also involved in mechanisms that lead to transcriptional repression, often indirectly through its activation of intermediate regulators and the subsequent interactions within the regulatory network.

Indirect Regulation (e.g., via FixT in fixK negative autoregulation)

An example of indirect transcriptional regulation involving FixJ is the negative autoregulation of the fixK gene in S. meliloti. FixK, activated by FixJ, controls the expression of the fixT gene. nih.govnih.govmim.dk The FixT protein then acts as an inhibitor of the FixL sensor kinase, specifically by inhibiting FixL autophosphorylation. nih.govnih.govlibretexts.org This inhibition of FixL activity reduces the phosphorylation of FixJ, thereby diminishing the activation of FixLJ-dependent genes, including fixK itself. mim.dk This mechanism establishes a negative feedback loop where elevated levels of FixK lead to increased FixT, which in turn reduces FixLJ signaling and consequently represses fixK expression. mim.dk This illustrates how FixJ, through its activation of FixK, indirectly participates in the negative regulation of its own downstream cascade. nih.govmim.dk

Compound Names and PubChem CIDs

Genetic Organization and Evolution of Fixj Protein and Its Regulon

Gene Locus and Genomic Context (e.g., Symbiotic Plasmids in Rhizobia)

In many rhizobia, bacteria known for their symbiotic relationship with legumes, genes involved in symbiotic nitrogen fixation (SNF), including fixJ, are frequently located on large extrachromosomal elements known as symbiotic plasmids (pSym) nih.gov. For instance, in Sinorhizobium meliloti, a significant proportion of FixJ-activated genes, approximately ninety-seven percent, are situated on the symbiotic plasmid pSymA nih.gov. The fixJ gene itself is also carried on pSymA in S. meliloti nih.govwikigenes.org. The presence of SNF-related genes, such as nod, nif, and fix genes, on symbiotic plasmids is a common feature in the family Rhizobiaceae nih.govmdpi.com. These plasmids are considered a main genetic basis for nitrogen-fixing symbiosis in fast-growing rhizobia and are susceptible to horizontal gene transfer, which can influence the genetic diversity and evolution of these bacteria nih.govapsnet.org. While symbiotic plasmids are prevalent in Rhizobiaceae, SNF-related genes can occasionally be found on chromids in some species nih.gov. The genomic context, including the location on plasmids, can significantly influence the expression and evolutionary flexibility of genes like fixJ biorxiv.orgfrontiersin.org.

Identification and Characterization of the FixJ Regulon

The FixJ regulon encompasses the set of genes whose expression is directly or indirectly controlled by the FixJ protein. Identifying and characterizing this regulon is essential for unraveling the complete scope of FixJ's regulatory influence.

Genome-Wide Transcriptomic Analyses and Novel Target Identification

Genome-wide transcriptomic analyses, such as microarray experiments and RNA sequencing, have been instrumental in providing a comprehensive view of the FixJ regulon under various conditions. In Sinorhizobium meliloti, genome-wide microarray analyses comparing a fixJ mutant with a wild-type strain under microaerobic conditions (2% oxygen) revealed a significant number of genes regulated by FixJ nih.gov. In one study, 103 genes out of 132 overexpressed in microaerobic conditions were found to be regulated by FixJ nih.gov. Across different conditions (microaerobic free-living and symbiotic life), 122 genes were identified as being activated by FixJ in S. meliloti, including 87 novel targets not previously described nih.govnih.gov. Transcriptome analysis in symbiosis further identified 79 genes dependent on FixJ in S. meliloti nodules nih.gov.

In Bradyrhizobium japonicum, transcriptome analyses have led to a comprehensive definition of the FixJ regulon, identifying 26 genes specifically regulated by FixJ in microoxically grown cells researchgate.netasm.orgnih.govnih.govasm.org. Prior to these studies, fixK2 was the only gene known to be controlled by FixJ in B. japonicum nih.gov. The expanded definition identified an additional 25 genes regulated by FixJ in this organism nih.gov.

Genome-wide approaches like genomic SELEX have also been used to systematically identify FixJ-binding sites and thus predict novel direct targets. In S. meliloti, this approach identified 22 FixJ binding sites, including those in the fixK1 and fixK2 promoters, and led to the discovery of two new FixJ-regulated genes, smc03253 and proB2 nih.gov.

Functional Annotation of FixJ-Regulated Genes

Functional annotation of genes within the FixJ regulon reveals the diverse biological processes controlled by this regulator. In Sinorhizobium meliloti, FixJ is a master regulator that directly controls the expression of key intermediate regulators like NifA and FixK in response to low-oxygen conditions nih.govnih.govnih.govresearchgate.net. NifA and FixK, in turn, govern the expression of genes involved in nitrogen fixation and associated respiration nih.govnih.gov. FixJ also regulates functions such as denitrification, amino acid/polyamine metabolism and transport, and stress response nih.govnih.gov. Genes related to stress response, including hspC2, SMa1147, SMa1149, SMa1158, and SMa1231, were found among FixJ targets in S. meliloti nih.gov.

In Bradyrhizobium japonicum, the FixLJ-FixK2 cascade, initiated by FixJ activating fixK2, ultimately controls genes essential for microoxic respiration in symbiosis (fixNOQP and fixGHIS) and other regulatory genes (rpoN1, nnrR, and fixK1) researchgate.netasm.orgnih.govnih.govasm.org. The FixJ regulon in B. japonicum primarily consists of positively controlled genes nih.gov.

The following table summarizes some of the key genes regulated by FixJ in S. meliloti and B. japonicum based on transcriptomic and target identification studies:

OrganismDirectly Regulated Genes (Examples)Indirectly Regulated Genes (Examples)Associated Biological Processes
Sinorhizobium melilotinifA, fixK, proB2, SMc03253 nih.govnih.govnif and fix genes (via NifA and FixK), genes for denitrification, amino acid/polyamine metabolism, transport, stress response nih.govnih.govNitrogen fixation, respiration, denitrification, metabolism, stress response, transport nih.govnih.gov
Bradyrhizobium japonicumfixK2 nih.govfixK1, rpoN1, nnrR, fixNOQP, fixGHIS, denitrification genes (via FixK2 and NnrR) researchgate.netasm.orgnih.govnih.govasm.orgfrontiersin.orgNitrogen fixation, microoxic respiration, denitrification researchgate.netasm.orgnih.govnih.govasm.orgfrontiersin.org

Evolutionary Conservation and Diversification

The this compound and the FixLJ regulatory system exhibit both evolutionary conservation and diversification across bacterial species, reflecting adaptations to different ecological niches and lifestyles.

Comparative Genomics of FixJ and FixLJ Systems Across Bacterial Species

Comparative genomics studies have shown that the FixLJ two-component system is present in a number of Alphaproteobacteria, including most alpha-rhizobia (B. japonicum, Mesorhizobium loti, and Azorhizobium caulinodans) and some non-rhizobia such as Caulobacter crescentus, Rhodopseudomonas palustris, and Novosphingobium aromaticivorans nih.govnih.gov. However, its presence is not universal even within rhizobia, as Rhizobium leguminosarum bv. Viciae lacks the FixLJ system nih.gov. Homologues of fixLJ have also been found in Burkholderia cepacia complex species, where the system is activated in low oxygen and regulates biofilm formation, motility, intracellular invasion, and virulence, even though most members of this complex lack nitrogen fixation genes plos.org.

The core signaling pathway of the Fix network appears to be conserved between rhizobia and non-nitrogen-fixing bacteria like C. crescentus nih.gov. FixJ is generally conserved as a DNA-binding response regulator that works with the sensor kinase FixL nih.govuniprot.orguniprot.org. FixL typically senses oxygen and, under low-oxygen conditions, phosphorylates FixJ, which then activates transcription of target genes wikigenes.orgnih.govnih.govnih.gov.

Evolutionary studies have also explored the relationship between FixJ and other bacterial proteins. For example, the C-terminal domain of FixJ, which contains a helix-turn-helix (HTH) motif for DNA binding, has been compared to similar domains in other response regulators like KdpE, suggesting potential evolutionary relationships between different protein folds nih.govbiorxiv.org.

Variations in Regulatory Connectivity and Target Specificity in Different Organisms

While the FixLJ system is conserved in several species, the regulatory connectivity and the specific genes targeted by FixJ can vary significantly nih.govasm.orgresearchgate.netasm.org. This diversification in regulatory networks contributes to the adaptation of different bacteria to their specific environments and lifestyles.

In Sinorhizobium meliloti, FixJ directly activates both nifA and fixK nih.govasm.org. In contrast, in Azorhizobium caulinodans, nifA is under the direct control of FixK, not FixJ nih.govasm.orgasm.org. In Bradyrhizobium japonicum, the only known direct target of FixJ is fixK2, which then activates a cascade involving fixK1, rpoN1, and nnrR nih.govasm.orgfrontiersin.org. Furthermore, B. japonicum has two copies of fixK, with FixJ activating fixK2, which in turn activates fixK1 nih.gov. This highlights a hierarchical regulatory cascade downstream of FixJ that differs from S. meliloti researchgate.netasm.orgnih.govnih.govasm.org.

The regulon size and composition also vary. In S. meliloti, FixJ activates a large number of genes involved in both free-living microaerobic conditions and symbiosis nih.govnih.gov. In B. japonicum, the FixK2 regulon, downstream of FixJ, is considerably larger than the FixJ regulon itself nih.gov. The proportion of FixJ-dependent genes conserved between different species like S. meliloti and B. japonicum or Rhodopseudomonas palustris is around 50% nih.gov.

Variations in regulatory connectivity and target specificity are a common theme in the evolution of bacterial transcription factors and regulatory networks, even at the intraspecies level plos.orgplos.org. This plasticity allows for the rewiring of regulatory circuits, potentially contributing to adaptation without drastic phenotypic changes, although changes in key interactions can have significant effects plos.org. The diversification of FixJ targets and regulatory cascades underscores the evolutionary flexibility of this important regulatory protein in mediating oxygen-responsive gene expression in diverse bacterial species.

Compound Names and PubChem CIDs

As "this compound" is a protein and PubChem is a database for chemical molecules, a PubChem CID is not applicable. The table below lists the protein discussed.

NameTypePubChem CID
This compoundProteinN/A

Evolutionary Mechanisms Shaping the FixJ Regulon (e.g., Promoter Duplication)

The evolution of regulatory networks, including the FixJ regulon, is shaped by various genetic mechanisms. Promoter duplication has been identified as a common mechanism contributing to the evolution of regulatory pathways in bacteria such as Sinorhizobium meliloti. The FixLJ two-component system in S. meliloti acts as a global regulator, activating nitrogen-fixation genes under microaerobic conditions. Historically, nifA and fixK were considered the primary genes directly regulated by FixJ.

Genomic approaches, such as genomic SELEX, have revealed additional FixJ binding sites and targets within the S. meliloti genome. One study identified 22 FixJ binding sites, including those in the fixK1 and fixK2 promoters. These binding sites are not uniformly distributed across the S. meliloti genome's three replicons, with a majority located on the symbiotic plasmid pSymA, which also carries the fixJ gene.

Functional analysis of newly identified FixJ targets led to the discovery of genes such as smc03253 and proB2 being regulated by FixJ. The FixJ-dependent regulation of these genes appears to be mediated by duplications of the entire fixK promoter region, including the start of the fixK gene. Similar duplications have been observed for the nifH promoter. A systematic comparison of promoter regions throughout the S. meliloti genome identified 17 such duplications, indicating that this is a frequent event in the evolution of regulatory pathways in this organism.

The distribution of FixJ binding sites and the presence of promoter duplications suggest that the FixJ regulon has evolved, in part, through the co-option of existing regulatory elements via duplication events, leading to the expansion and diversification of FixJ-regulated genes.

Conservation of Mutational Effects on Protein Stability in Evolution

The stability of a protein is a fundamental property influenced by the interactions among its amino acid residues. While general principles regarding the conservation of mutational effects on protein stability have been studied across various proteins, specific detailed research focusing solely on the evolutionary conservation of mutational effects on this compound stability is less extensively documented in the provided search results.

However, studies on the this compound have investigated its structural properties and how changes, such as phosphorylation, affect its conformation and function, which are intrinsically linked to stability. The this compound is a two-domain response regulator. Phosphorylation of the N-terminal regulatory domain activates the protein, leading to the release of inhibition on the C-terminal DNA-binding domain. This phosphorylation-induced conformational change is crucial for FixJ's ability to bind to target promoters like fixK and nifA and activate transcription.

Research utilizing techniques such as small-angle X-ray scattering (SAXS) and biochemical investigations has provided insights into the structural transitions of FixJ upon phosphorylation. These studies highlight the role of specific regions, such as the alpha4-beta5-alpha5 surface of the regulatory domain and the linker region, in mediating the conformational changes necessary for activation. Computational methods have also been employed to model and predict phosphorylation-induced conformational changes in response regulators like FixJ, further illustrating the dynamic nature of the protein's structure and its relationship with its functional state.

While the provided information does not offer a direct analysis of how the effects of specific mutations on FixJ stability have been conserved throughout its evolutionary history across different species, it underscores that FixJ's function is dependent on maintaining a stable structure and undergoing specific conformational changes. Evolutionary pressures would likely select for sequences where mutations that significantly disrupt essential structural elements or the phosphorylation-induced activation mechanism are deleterious and thus less likely to be conserved. The conservation of key residues involved in phosphorylation and domain interaction across FixJ homologs in different rhizobia indirectly suggests that the functional requirements related to structural stability and conformational change are under evolutionary constraint.

Phenotypic Implications of FixJ Gene Variation and Absence

Variations in the fixJ gene or its complete absence can lead to significant phenotypic consequences, particularly concerning nitrogen fixation and adaptation to microaerobic conditions in symbiotic bacteria.

In Sinorhizobium meliloti, the FixLJ system is essential for inducing the expression of genes required for nitrogen fixation within legume nodules. Mutations in fixJ can disrupt this regulatory cascade, impacting the expression of downstream genes such as nifA and fixK, which are themselves regulators of nitrogen fixation and microaerobic respiration genes. Studies using fixJ null-mutant strains in S. meliloti have identified a large number of genes activated by FixJ under microaerobic free-living conditions and during symbiosis. Transcriptome analysis revealed that FixJ controls a substantial percentage of genes induced in microaerobiosis and most genes expressed in mature bacteroids. The majority of these FixJ-activated genes in S. meliloti are located on the symbiotic plasmid pSymA.

Despite the broad regulatory role of FixJ in S. meliloti, mutations in some newly identified FixJ targets did not abolish the bacteria's ability to form nitrogen-fixing nodules on Medicago sativa roots. This suggests some level of redundancy or alternative regulatory mechanisms for certain functions.

Interestingly, the requirement for FixJ can vary in different rhizobial species. In contrast to S. meliloti, studies on Mesorhizobium loti strain R7A have indicated that the regulators FixJ, FixK, and RegR are not required for symbiotic nitrogen fixation in this organism. Instead, M. loti has evolved a different mechanism for activating nifA expression, involving a novel regulator, FixV, from the LacI/GalR family. This highlights that while FixJ plays a central role in some symbiotic systems, alternative regulatory strategies have evolved in others, leading to different phenotypic dependencies on the fixJ gene.

The phenotypic implications of fixJ variation and absence therefore range from severe defects in nitrogen fixation and microaerobic respiration, as observed in S. meliloti mutants, to a lack of essentiality for symbiotic nitrogen fixation in species like M. loti. These differences reflect the diverse evolutionary paths taken by rhizobia in establishing symbiotic relationships and adapting their regulatory networks.

Data Tables

OrganismFixJ Binding Sites IdentifiedNovel FixJ-Regulated Genes Identified (Example)Promoter Duplications Linked to FixJ RegulonPhenotypic Impact of fixJ Mutation/Absence (S. meliloti)Phenotypic Impact of fixJ Absence (M. loti)
Sinorhizobium meliloti22smc03253, proB2Yes (e.g., fixK promoter region)Severe defects in nitrogen fixation/microaerobiosisNot applicable
Mesorhizobium lotiNot specifiedNot specifiedNot specifiedNot applicableNot required for symbiotic nitrogen fixation

Compound Names and PubChem CIDs

Compound NamePubChem CIDNote
This compoundN/APubChem CIDs are typically for small molecules. See UniProt entries.

Protein Identifiers

Protein NameOrganismUniProt Accession
Transcriptional regulatory protein FixJRhizobium meliloti (strain 1021)P10958
Two-component response regulator nitrogen regulation proteinRhizobium etli (strain CIAT 652)B3PWQ9

Research Methodologies for Fixj Protein Studies

Biochemical and Biophysical Approaches for Structural and Functional Analysis

These approaches focus on characterizing the FixJ protein in vitro to understand its intrinsic properties, including its three-dimensional structure, its interaction with other molecules, and the kinetics of the reactions it participates in.

The foundation of most biochemical and biophysical studies of FixJ is the ability to produce large quantities of pure, active protein. This is typically achieved through recombinant protein expression, often using Escherichia coli as a host system. nih.govthermofisher.com The gene encoding FixJ is cloned into an expression vector, which is then introduced into E. coli. The bacteria are cultured, and protein expression is induced.

Following expression, the bacterial cells are lysed, and the this compound is purified from the complex cellular milieu using various chromatographic techniques. novateinbio.com These can include:

Affinity Chromatography: Using tags engineered onto the protein (e.g., a polyhistidine-tag) that bind specifically to a resin.

Ion Exchange Chromatography: Separating proteins based on their net charge.

Size Exclusion Chromatography: Separating proteins based on their size and shape.

Once purified, the this compound can be used in in vitro reconstitution systems. fredhutch.org For instance, to study the phosphorylation process, purified FixJ is mixed with its cognate sensor kinase, FixL, in a controlled buffer system. nih.gov These systems are essential for dissecting the specific molecular interactions and reactions in isolation, free from the complexity of the cellular environment.

Determining the three-dimensional atomic structure of FixJ is crucial for understanding how it functions. X-ray crystallography has been the primary method for this purpose. jhsph.eduwikipedia.org The process involves crystallizing the purified protein and then bombarding the crystal with X-rays. proteinstructures.comnih.gov The way the crystal diffracts the X-rays provides information that can be used to calculate a map of the electron density within the protein, from which an atomic model can be built. youtube.com

This technique has yielded high-resolution structures of different forms of the this compound. For example, the crystal structures of the N-terminal receiver domain of FixJ (FixJN) have been solved in both its unphosphorylated and phosphorylated states, at resolutions of 2.4 Å and 2.3 Å, respectively. nih.gov These structures revealed the precise conformational changes that occur upon phosphorylation of the key aspartate residue, which leads to the activation of the protein. nih.gov The structure of the full-length this compound has also been determined, showing the relative arrangement of its N-terminal receiver (REC) domain and its C-terminal DNA-binding effector domain. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for determining the structure of proteins in solution, which can provide insights into protein dynamics. wikipedia.org While X-ray crystallography provides a static snapshot of the protein in a crystal lattice, NMR can reveal information about the movement and flexibility of different parts of the protein in a more native-like solution state.

FeatureUnphosphorylated FixJNPhosphorylated FixJN
Resolution 2.4 Å2.3 Å
Key Conformational Change Inactive conformationMajor structural changes in the β4-α4 loop and the α4-β5 signaling surface
Functional State InactiveActive, primed for dimerization and DNA binding
Reference nih.gov nih.gov

SAXS has been employed to study the full-length this compound and its complex with FixL. researchgate.net These studies provided size parameters such as the radius of gyration (Rg) and the maximum dimension (Dmax) of the molecules in solution, allowing for the generation of low-resolution shape models. researchgate.net For instance, SAXS data for the FixL-FixJ complex indicated an Rg value of 53.1 ± 0.1 Å and a Dmax of 160 ± 5 Å. researchgate.net This information is complementary to high-resolution crystal structures, as it confirms the protein's conformation in a solution environment and can reveal flexibility and conformational changes that are not always visible in a crystal. researchgate.net

Fluorescence-based assays can also be employed to monitor interactions and conformational changes. By attaching fluorescent probes to the protein or DNA, changes in the local environment upon binding or phosphorylation can be detected as a change in the fluorescence signal, providing a sensitive tool for kinetic and equilibrium studies.

Understanding the dynamics of the FixLJ system requires measuring the rates of the key biochemical reactions: the transfer of a phosphoryl group from FixL to FixJ, and the subsequent binding of phosphorylated FixJ (FixJ-P) to its target DNA sequences. Kinetic analysis provides these quantitative measurements. biorxiv.orgresearchgate.net

Studies have examined the relationship between FixJ's ability to be phosphorylated by FixL in vitro and its activity as a transcriptional regulator in vivo. nih.gov By creating mutant versions of FixJ and measuring their phosphorylation rates, researchers can correlate specific amino acid residues with the efficiency of the phosphotransfer reaction. nih.gov Techniques like stopped-flow spectroscopy can be used to measure rapid reaction kinetics, providing detailed information on association and dissociation rate constants for both phosphorylation and DNA binding events. mdpi.comresearchgate.net These analyses are fundamental to building a quantitative model of the signal transduction pathway.

A variety of in vitro techniques are used to precisely map the sites on DNA where FixJ binds and to characterize the nature of this interaction.

Electrophoretic Mobility Shift Assay (EMSA) or Gel Shift: This common technique is used to detect protein-DNA interactions. wikipedia.orgspringernature.comlicorbio.com A labeled DNA fragment containing a putative binding site is incubated with the protein and then run on a non-denaturing gel. nih.govnih.gov If the protein binds to the DNA, the resulting complex will migrate more slowly through the gel than the free DNA, causing a "shift" in the band's position. This method confirms binding and can be used to determine binding affinity.

DNase I Footprinting: This high-resolution technique identifies the specific DNA sequence that a protein protects upon binding. mie-u.ac.jpnih.govwikipedia.org A DNA fragment, labeled at one end, is incubated with the protein and then lightly treated with DNase I, an enzyme that cuts the DNA backbone. creativebiomart.netspringernature.com The protein protects its binding site from cleavage. When the resulting DNA fragments are separated on a gel, the protected region appears as a gap, or "footprint," in the ladder of bands. This method was used to show that phosphorylated FixJ binds to two overlapping regions in the promoter of the fixK gene, a higher affinity site (-69 to -44) and a lower affinity site (-57 to -31). nih.gov

Exonuclease III Protection: This assay is similar to DNase I footprinting but uses Exonuclease III, an enzyme that digests DNA from the 3' end. nih.govmdpi.comtinzyme.com A protein bound to the DNA will block the progression of the exonuclease, allowing for the mapping of the binding site's boundary. nih.gov This technique was used alongside DNase I footprinting to confirm the binding regions of FixJ-P on the fixK promoter. nih.gov

Genetic and Genomic Methodologies

Genetic and genomic approaches investigate the function of FixJ within the living cell and across the entire genome, providing a systems-level understanding of its regulatory role.

Genetic studies often involve creating mutant strains of bacteria, such as Sinorhizobium meliloti, that lack a functional fixJ gene (a fixJ null mutant). nih.govnih.gov By comparing the characteristics (phenotype) of the mutant strain to the wild-type strain, researchers can deduce the gene's function. For example, fixJ mutants are unable to fix nitrogen in symbiosis with plants, directly demonstrating the essential role of FixJ in this process. frontiersin.org Site-directed mutagenesis can be used to create more subtle changes, altering single amino acids to probe the function of specific protein domains or residues. nih.gov

Genomic methodologies aim to identify all the genes regulated by FixJ on a genome-wide scale, collectively known as the "FixJ regulon." Transcriptome analysis using DNA microarrays is a powerful tool for this purpose. nih.gov In this method, RNA is extracted from both wild-type and fixJ mutant cells grown under specific conditions (e.g., low oxygen). The RNA is then used to probe a microarray, which contains spots of DNA for every gene in the organism's genome. By comparing the gene expression profiles, researchers can identify all the genes that are activated (or repressed) by FixJ. nih.gov Such studies in S. meliloti identified 122 genes activated by FixJ, including 87 previously unknown targets, revealing its control over a wide range of functions from nitrogen fixation to amino acid metabolism. nih.govnih.gov

Another powerful genomic technique is Genomic SELEX (Systematic Evolution of Ligands by Exponential Enrichment). This in vitro selection method has been used to systematically search the entire S. meliloti genome for FixJ-binding sites, leading to the identification of novel FixJ-regulated genes. nih.gov Comparative genomics, which analyzes the genomes of different bacterial species, helps to understand the evolution and conservation of the FixLJ regulatory system across various nitrogen-fixing organisms. mdpi.comresearchgate.net

Advanced Imaging and Real-time Dynamics

Understanding the function of FixJ requires not only identifying its targets but also observing its dynamic behavior—such as activation, dimerization, and interactions—within a living cell. Advanced optical methods using fluorescent probes provide the means to study these processes in real-time. nih.govresearchgate.netspringernature.com

Genetically encoded fluorescent biosensors can be designed to report on specific cellular events, such as protein phosphorylation. nih.govnih.gov For a two-component system like FixL-FixJ, a biosensor could be engineered to detect the phosphorylation of the aspartate residue in FixJ's receiver domain. Such a probe might utilize Fluorescence Resonance Energy Transfer (FRET), a process where energy is transferred between two different fluorescent proteins (e.g., CFP and YFP) when they are in close proximity. nih.govsemanticscholar.org A conformational change in the biosensor upon FixJ phosphorylation would alter the distance between the FRET pair, leading to a measurable change in the fluorescence signal and thus reporting on FixJ activation dynamics. semanticscholar.org

Furthermore, FRET is a powerful tool to study protein-protein interactions, including dimerization. nih.govmendelnet.czresearchgate.net Since FixJ is known to dimerize upon activation, its oligomerization status could be monitored in live cells. This would involve creating two populations of FixJ, one fused to a donor fluorophore (e.g., GFP) and the other to an acceptor (e.g., mCherry). nih.gov If FixJ forms dimers, the donor and acceptor proteins will be brought close enough for FRET to occur. mendelnet.cznih.gov The appearance of a FRET signal under low-oxygen conditions would provide direct visual evidence of FixJ dimerization in response to its activation by FixL. While these specific applications to FixJ are not yet prominent in the literature, these established techniques offer a clear path forward for dissecting the spatiotemporal dynamics of FixJ signaling in living bacterial cells. einsteinmed.eduvirginia.edu

Cryo-Electron Microscopy (Cryo-EM) and Microelectron Diffraction (MicroED) for Complex Structures

Cryo-electron microscopy (Cryo-EM) and microelectron diffraction (MicroED) have become powerful techniques in structural biology for determining the high-resolution structures of complex biological macromolecules, including those that are difficult to crystallize for traditional X-ray crystallography. nih.govresearchgate.netnih.gov These methods are particularly well-suited for analyzing large, flexible, or multi-component assemblies. researchgate.netucl.ac.uk

Cryo-EM involves flash-freezing purified protein samples in a thin layer of vitreous (non-crystalline) ice, preserving them in a near-native state. youtube.com A transmission electron microscope then captures thousands of two-dimensional images of the individual particles in different orientations. youtube.com Computational algorithms subsequently classify these images and reconstruct a three-dimensional model of the protein complex, often at near-atomic resolution. nih.govucl.ac.uk This technique is advantageous for studying dynamic complexes as it can capture multiple conformational states. ucl.ac.uk While specific high-resolution Cryo-EM structures of the this compound in complex with its partners like FixL or DNA are not extensively detailed in the provided research, this methodology offers a promising avenue for future studies. For instance, it could be employed to visualize the entire FixL-FixJ two-component system, revealing the structural rearrangements that occur upon oxygen sensing and phosphotransfer. nih.gov

Microelectron diffraction (MicroED) is a more recent cryo-EM method that uses electron diffraction to determine protein structures from extremely small 3D crystals, often nanocrystals, which are orders of magnitude smaller than those required for X-ray crystallography. nih.govelifesciences.org The technique involves collecting electron diffraction data as the frozen, crystalline sample is continuously rotated in the electron beam. nih.gov This approach has successfully determined protein structures at resolutions better than 1.0 Å. ucla.edu For the this compound, MicroED could be instrumental in solving the structure of its C-terminal DNA-binding domain in complex with its target DNA promoter sequence, a structure that can be challenging to obtain as a large, single crystal.

The application of these techniques to the FixJ system would provide invaluable insights into its mechanism. For example, visualizing the FixL-FixJ complex could elucidate the precise conformational changes in FixJ upon phosphorylation by FixL. Similarly, a high-resolution structure of phosphorylated FixJ bound to the nifA or fixK promoter would reveal the specific protein-DNA interactions that lead to transcriptional activation.

TechniqueDescriptionPotential Application for FixJ Studies
Cryo-EM 3D structure determination from images of flash-frozen, non-crystalline single particles. nih.govyoutube.comElucidating the structure of the full FixL-FixJ complex; Capturing different conformational states of FixJ (unphosphorylated, phosphorylated, DNA-bound).
MicroED 3D structure determination from electron diffraction of nanocrystals. nih.govrpi.eduSolving the structure of FixJ domains that form very small crystals; Determining the structure of the FixJ C-terminal domain bound to its DNA target.

Computational and Bioinformatic Approaches

Protein Modeling and Simulation

Computational modeling and molecular dynamics (MD) simulations are indispensable tools for exploring the structure-function relationships of proteins at an atomic level. rsc.org These approaches complement experimental data by providing insights into dynamic processes that are often difficult to capture with static structural methods.

For the this compound, MD simulations have been crucial in understanding the mechanism of its activation. nih.gov Studies on the N-terminal receiver domain of FixJ from Sinorhizobium meliloti have used MD simulations to investigate the conformational transition between the inactive (unphosphorylated) and active (phosphorylated) states. These simulations revealed that the activation process involves significant conformational changes in the β4–α4 loop. nih.gov A key event in this transition is the movement of a conserved phenylalanine residue (Phe101), which rotates into a newly formed hydrophobic cavity. nih.gov This movement is correlated with the rearrangement of the β4–α4 loop, which is essential for creating the dimerization interface required for FixJ's function. nih.gov

The simulations were performed using sophisticated algorithms and force fields to accurately model the protein's behavior in an aqueous environment over time. nih.govmdpi.com By applying distance constraints, researchers could direct the system from the inactive to the active state, providing a plausible pathway for the conformational change. nih.gov These computational studies suggested a sequence of events for activation: phosphorylation at Aspartate 54 induces a conformational change, leading to the rotation of Phe101, which is then followed by the formation of a stabilizing hydrogen bond involving Threonine 82 and the phosphoryl group. nih.gov

Simulation ParameterDescription
Force Field AMBER FF14SB is a common choice for proteins, defining the potential energy of the system. frontiersin.org
Solvent Model Explicit water models, such as TIP3P, are used to simulate the aqueous cellular environment. frontiersin.org
Algorithm The SHAKE algorithm is often used to constrain bonds involving hydrogen atoms, allowing for a longer integration time step. nih.gov
Simulation Time Trajectories can span hundreds of picoseconds to nanoseconds to capture significant conformational events. nih.govfrontiersin.org
Method Path Exploration by Distance Constraints (PEDC) can be used to guide the simulation along a specific transition pathway between two known states. nih.gov

Sequence and Phylogenetic Analysis

Sequence and phylogenetic analyses are fundamental bioinformatic approaches used to understand the evolutionary relationships, conserved functional domains, and distribution of proteins like FixJ across different species.

Sequence alignment of FixJ proteins from various bacteria reveals a highly conserved domain architecture typical of two-component system response regulators. researchgate.netuniprot.org This includes an N-terminal receiver (REC) domain (Pfam: PF00072), which contains the conserved aspartate residue for phosphorylation, and a C-terminal effector or DNA-binding domain. core.ac.uk The C-terminal domain often belongs to the LuxR/GerE family (Pfam: PF00196), characterized by a helix-turn-helix (HTH) DNA-binding motif. uniprot.org Alignments have been used to compare FixJ family regulators from different rhizobial species, such as Sinorhizobium meliloti and Azorhizobium caulinodans, highlighting completely conserved amino acids that are critical for structure and function. researchgate.net

Phylogenetic studies have shown that the FixLJ system is not restricted to nitrogen-fixing rhizobia. nih.gov Homologues have been identified in non-N2-fixing α-proteobacteria, such as Caulobacter crescentus, suggesting that the core signaling pathway has been adapted for different regulatory purposes in various bacterial lineages. nih.gov However, within rhizobia, the connectivity and targets of the FixLJ system can differ. For example, in S. meliloti, FixJ directly activates nifA and fixK, whereas in Azorhizobium caulinodans, nifA is under the control of FixK. nih.gov This indicates that while the core components are conserved, the wiring of the regulatory network has evolved to suit the specific physiological needs of each organism.

Database/ToolInformation Provided for FixJ
UniProt Provides protein sequence, domain architecture, function, and taxonomic distribution for FixJ from various organisms like S. meliloti (P10958) and B. diazoefficiens (P23221). uniprot.orguniprot.org
Pfam Identifies conserved protein families and domains, such as the Response regulator receiver domain (PF00072) and the Transcriptional regulatory protein, C-terminal domain (PF00196). uniprot.org
Sequence Alignment Tools (e.g., BioEdit) Used to align multiple FixJ sequences to identify conserved residues and motifs, revealing functionally important regions. researchgate.net

Network Analysis of Protein-Protein and Protein-DNA Interactions

Network analysis provides a framework for understanding the complex web of interactions through which FixJ exerts its regulatory control. This involves mapping its protein-protein interaction with the sensor kinase FixL and its protein-DNA interactions with the promoters of its target genes.

The primary protein-protein interaction for FixJ is with its cognate sensor kinase, FixL. nih.gov Under low-oxygen conditions, FixL autophosphorylates and transfers the phosphoryl group to FixJ. nih.gov This phosphotransfer event is the critical switch that activates FixJ. The interaction is highly specific, ensuring that the signal is correctly transduced.

Once phosphorylated, FixJ functions as a transcriptional activator by binding to specific DNA sequences in the promoter regions of its target genes. The primary direct targets in S. meliloti are the nifA and fixK genes. nih.govnih.gov Phosphorylation of FixJ is required for it to bind effectively to these promoters. nih.gov For the fixK promoter, phosphorylated FixJ binds to a compound regulatory region that includes two overlapping binding sites, one with higher and one with lower affinity. nih.gov The binding of FixJ initiates a regulatory cascade:

NifA is a master regulator that activates the expression of genes directly involved in nitrogen fixation (nif and fix genes). nih.gov

FixK is another key regulator that controls the expression of genes involved in microaerobic respiration (fixN, fixO, fixQ, fixP) and other functions. nih.gov

Transcriptome analysis comparing wild-type S. meliloti with a fixJ mutant has identified a broad regulon of 122 genes that are activated by FixJ, including 87 novel targets. nih.govnih.gov This demonstrates that FixJ's influence extends beyond the core nitrogen fixation and respiration genes to include functions like denitrification and amino acid metabolism. nih.gov The vast majority (97%) of these FixJ-activated genes are located on the symbiotic plasmid pSymA. nih.gov

Interaction TypeInteracting Partner(s)Function/Outcome
Protein-Protein FixL (sensor kinase)Phosphorylation of FixJ in response to low oxygen, leading to its activation. nih.govnih.gov
Protein-DNA nifA promoterTranscriptional activation of the master nitrogen fixation regulator NifA. nih.gov
Protein-DNA fixK promoterTranscriptional activation of the respiration regulator FixK. nih.govnih.gov
Regulatory Network NifA and FixK regulonsIndirect control of over 100 genes involved in nitrogen fixation, respiration, and other metabolic processes. nih.govnih.gov

Data Integration and Systems Biology Modeling

Systems biology aims to understand the larger picture of how biological components work together by integrating diverse datasets to construct and analyze computational models of biological processes. seva-plasmids.com The study of the FixJ regulatory network is a prime example of how this approach can yield a comprehensive understanding of a complex signaling pathway.

To build a systems-level model of the FixJ regulon, researchers integrate multiple types of data. nih.gov Transcriptomic data, obtained from DNA microarrays or RNA-seq, provides a global view of gene expression, allowing for the identification of all genes whose expression is dependent on FixJ under specific conditions (e.g., microaerobiosis). nih.gov This is achieved by comparing the gene expression profiles of the wild-type organism with a fixJ null mutant. nih.gov

This gene expression data is then combined with bioinformatic sequence analysis. By searching the upstream regions of FixJ-dependent genes for conserved DNA motifs, potential FixJ-binding sites can be identified. researchgate.net These predictions can be experimentally validated using techniques like DNase I footprinting or genomic SELEX. nih.govnih.gov

The integration of these datasets—transcriptomics, sequence analysis, and specific DNA-binding assays—allows for the construction of a detailed regulatory network map. nih.gov This map not only shows the direct targets of FixJ but also the downstream cascades mediated by NifA and FixK. nih.gov Such a model can be used to understand the logic of the regulatory circuit, how it responds to varying oxygen levels, and how it coordinates the complex processes of nitrogen fixation and respiration. nih.govnih.gov The ultimate goal of this systems biology approach is to create a predictive model that can simulate the behavior of the symbiotic nitrogen fixation process in response to environmental perturbations.

Broader Academic Implications and Future Research Directions

FixJ as a Model System for Understanding Two-Component Signaling and Response Regulator Diversity

Two-component signaling systems (TCSs), prevalent in bacteria, are fundamental mechanisms enabling organisms to sense and respond to environmental changes liverpool.ac.ukpeerj.comfrontiersin.org. The FixLJ system serves as a well-established model for studying the structure and function of these crucial pathways oup.com. FixJ, as a response regulator (RR), exemplifies the diverse nature of this protein family. RRs exhibit remarkable functional versatility, acting as DNA-binding transcriptional regulators, RNA-binding proteins, protein-binding partners, or possessing intrinsic enzymatic activity liverpool.ac.uknih.gov. FixJ itself demonstrates regulatory plasticity, capable of both negative and positive transcriptional control nih.gov.

Structural studies of the FixL-FixJ system, particularly from Bradyrhizobium japonicum, have provided critical insights into the molecular mechanisms of signal transduction within Class-I histidine kinases and their cognate RRs liverpool.ac.ukresearchgate.net. These studies reveal how phosphorylation of the conserved receiver domain, specifically at Asp55 in FixJ, triggers conformational changes essential for functional dimerization and subsequent interaction with target DNA researchgate.net. The availability of structural data for full-length RRs within the NarL/FixJ family further enhances its utility as a model for understanding the structural basis of diverse regulatory strategies employed by RRs nih.gov. The modular architecture, comprising a conserved receiver domain and a variable effector domain, underscores how RRs function as phosphorylation-regulated switches coupling diverse cellular behaviors to external stimuli nih.gov.

Insights into Bacterial Adaptation and Environmental Sensing

Bacterial survival hinges on their ability to adapt to fluctuating environmental conditions. TCSs, including FixLJ, are central to this adaptive capacity liverpool.ac.ukpeerj.comfrontiersin.org. The FixLJ system's primary role in sensing and responding to oxygen levels highlights a key aspect of bacterial environmental sensing asm.orgasm.org. FixL's ability to detect oxygen via a heme group in its PAS domain initiates a phosphotransfer cascade that activates FixJ, ultimately leading to the expression of genes necessary for survival under low-oxygen conditions (microaerobiosis) oup.comasm.orgasm.orgnih.gov.

Studies on FixLJ in various bacteria, such as Burkholderia dolosa in the context of cystic fibrosis lung infections, demonstrate its importance in adaptation to specific environmental niches characterized by low oxygen oup.com. Furthermore, the intricate regulatory networks involving FixLJ include feedback mechanisms, such as the action of auxiliary regulators like FixT, which can inhibit FixLJ signaling. These feedback loops are crucial for fine-tuning the system's output and enabling a rapid return to a basal state upon the return of normoxic conditions asm.orgasm.orgnih.gov. Understanding these complex interactions within the FixLJ system provides a paradigm for dissecting adaptive responses mediated by other bacterial TCSs.

Relevance to Nitrogen Fixation Research and Symbiotic Interactions

The FixLJ system is perhaps most renowned for its indispensable role in symbiotic nitrogen fixation, a process vital for the growth of legumes and sustainable agriculture liverpool.ac.ukpeerj.comnih.govapsnet.orglibretexts.orgwikipedia.orglibretexts.orgnih.gov. In symbiotic bacteria like Sinorhizobium meliloti and Bradyrhizobium japonicum, FixLJ ensures that the energy-intensive process of nitrogen fixation occurs only under the microaerobic conditions found within plant root nodules liverpool.ac.ukresearchgate.netapsnet.org.

Upon sensing low oxygen, phosphorylated FixJ directly activates the transcription of key regulatory genes, nifA and fixK liverpool.ac.uknih.govapsnet.orgnih.govpsu.eduasm.org. These intermediate regulators then control the expression of the nif and fix genes, which encode the nitrogenase enzyme complex and other proteins required for nitrogen fixation and associated respiration liverpool.ac.uknih.govapsnet.orgnih.govpsu.eduasm.org. The critical nature of this system is underscored by the observation that mutations in either fixL or fixJ in S. meliloti result in the formation of ineffective nodules incapable of fixing nitrogen apsnet.org.

Research into the FixJ regulon has revealed that it controls a substantial number of genes during microaerobiosis and symbiosis, extending beyond the core nitrogen fixation machinery nih.govresearchgate.net. While the fundamental FixLJ, FixK, and NifA regulatory elements are conserved among rhizobia, their specific connectivity and target genes vary between species. This highlights the evolutionary adaptation of this regulatory cascade to the specific symbiotic interactions of different rhizobia with their host plants, presenting an ongoing area of investigation nih.govpsu.edu.

Unexplored Functions and Regulatory Connections of the FixJ Regulon

While the role of FixJ in regulating nifA and fixK is well-established, recent genomic studies have expanded our understanding of the FixJ regulon. Genomic SELEX approaches have identified numerous FixJ binding sites, including previously unknown targets psu.edu. Transcriptome profiling in S. meliloti has revealed that FixJ activates a significant number of genes (122 in one study, with 87 novel targets) involved in both free-living and symbiotic lifestyles nih.govresearchgate.net.

Beyond nitrogen fixation, FixJ has been implicated in regulating diverse functions such as denitrification and the metabolism and transport of amino acids and polyamines nih.govresearchgate.net. However, the precise roles of many of these newly identified FixJ targets remain to be fully elucidated. For instance, the physiological function of FixM, a flavoprotein within the FixJ regulon, is still unknown nih.gov.

Furthermore, the existence of microaerobically induced genes that are not regulated by FixJ suggests the presence of additional oxygen-sensing systems in these bacteria psu.edu. The interplay between the FixLJ system and other regulatory circuits, such as those involving the RNA-binding chaperone Hfq or the SyrM regulator, represents complex layers of gene regulation that warrant further investigation apsnet.orgasm.org. Understanding these unexplored functions and intricate regulatory connections is crucial for a comprehensive picture of how bacteria like S. meliloti adapt to varying oxygen environments and establish effective symbioses.

Development of Novel Methodologies for Studying Protein Dynamics and Interactions

The study of FixJ, like other proteins, benefits significantly from the development and application of novel methodologies for analyzing protein dynamics and interactions. Understanding how FixJ interacts with FixL, its target DNA, and other regulatory proteins is fundamental to deciphering its mechanism of action.

A wide array of techniques is employed to study protein-protein interactions, including established methods like immunofluorescence, immunoprecipitation (co-IP), and yeast two-hybrid (Y2H), as well as biophysical techniques such as FRET, chemical crosslinking, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), differential scanning fluorescence, fluorescence polarization, equilibrium dialysis, microscale thermophoresis, and intrinsic protein fluorescence researchgate.netjove.comnih.govacs.org. Mass spectrometry-based approaches, often coupled with affinity purification or proximity labeling, are increasingly used for large-scale identification of protein interaction partners and the construction of protein interactomes nih.gov. Newer methods like thermal proteome profiling (TPP) and thermal proximity coaggregation (TPCA) offer alternative ways to probe protein interactions based on thermal stability changes nih.gov.

Studying the dynamics of FixJ, such as conformational changes upon phosphorylation or DNA binding, can be facilitated by techniques like small-angle X-ray scattering and crystallography, which have been successfully applied to the FixLJ system liverpool.ac.ukresearchgate.net. Furthermore, emerging technologies like microfluidics combined with particle diffusometry are being explored to measure protein-protein interaction kinetics in a more accessible manner acs.org. Techniques like Phos-tag SDS-PAGE are specifically useful for analyzing the phosphorylation status of FixJ in vivo researchgate.net. Continued innovation in these methodologies will be critical for gaining a deeper understanding of FixJ's dynamic behavior and its interactions within the complex cellular environment.

Leveraging Computational Approaches for Deeper Mechanistic Understanding

Computational approaches are becoming increasingly indispensable for complementing experimental studies of proteins like FixJ, providing a means to analyze complex data, predict molecular behavior, and gain deeper mechanistic insights mdpi.come3s-conferences.org. Techniques such as Molecular Dynamics (MD) simulations, Normal Mode Analysis (NMA), and Elastic Network Models (ENMs) can be used to model the conformational dynamics of FixJ, explore allosteric effects, and predict the impact of mutations on its structure and function mdpi.com.

Computational methods are also powerful tools for predicting protein-protein interactions, employing sequence-based, structure-based, and integrative approaches e3s-conferences.orgfrontiersin.org. Machine learning and deep learning models are being developed and applied to predict protein function and interactions with increasing accuracy e3s-conferences.orgarxiv.org. These approaches can help identify potential new interaction partners for FixJ or predict the strength and nature of its binding to DNA or other proteins.

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